molecular formula C20H19FN6O2 B10918485 N-ethyl-1-(2-fluorophenyl)-6-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-ethyl-1-(2-fluorophenyl)-6-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10918485
M. Wt: 394.4 g/mol
InChI Key: KLXXGLHBRJRHTR-UHFFFAOYSA-N
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Description

N~4~-ETHYL-1-(2-FLUOROPHENYL)-6-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with various functional groups such as ethyl, fluorophenyl, methyl, and oxadiazolylmethyl. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-ETHYL-1-(2-FLUOROPHENYL)-6-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N~4~-ETHYL-1-(2-FLUOROPHENYL)-6-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N~4~-ETHYL-1-(2-FLUOROPHENYL)-6-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-ETHYL-1-(2-FLUOROPHENYL)-6-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

N~4~-ETHYL-1-(2-FLUOROPHENYL)-6-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

Conclusion

N~4~-ETHYL-1-(2-FLUOROPHENYL)-6-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse chemical properties make it a valuable tool in the development of new materials, drugs, and industrial processes.

Properties

Molecular Formula

C20H19FN6O2

Molecular Weight

394.4 g/mol

IUPAC Name

N-ethyl-1-(2-fluorophenyl)-6-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H19FN6O2/c1-4-26(11-17-13(3)24-29-25-17)20(28)14-9-12(2)23-19-15(14)10-22-27(19)18-8-6-5-7-16(18)21/h5-10H,4,11H2,1-3H3

InChI Key

KLXXGLHBRJRHTR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=NON=C1C)C(=O)C2=C3C=NN(C3=NC(=C2)C)C4=CC=CC=C4F

Origin of Product

United States

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